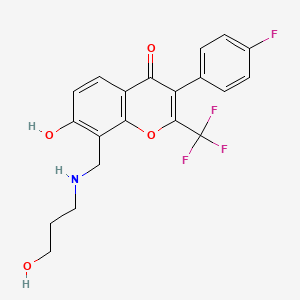

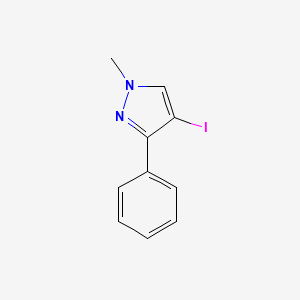

3-(4-fluorophenyl)-7-hydroxy-8-(((3-hydroxypropyl)amino)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of triazine and triazepine derivatives from a chromeno pyrimidine precursor has been reported, which could be analogous to the synthesis of the compound . Additionally, the synthesis of similar compounds with antiandrogen activity has been described, which involves the substitution of different groups on the chromen-4-one core . The synthesis of polyfluorochromones and their reactions with amines and amino acid esters also provides insight into the possible synthetic routes for introducing amino and hydroxypropyl groups into the chromen-4-one structure .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the orientation of substituent groups and the overall conformation of the molecule. For example, the crystal structure of a related 2H-chromen-4-one compound shows molecules forming inversion dimers and a herringbone pattern due to the orientation of the fluorophenyl and benzene rings . Similarly, the structure of a bis-chromen-2-one compound synthesized by the Knoevenagel reaction reveals its crystallization behavior and interactions with solvents .

Chemical Reactions Analysis

Chromen-4-one derivatives undergo various chemical reactions, including condensation, substitution, and ring-opening reactions. The interaction with hydrazonyl halides, phenacyl bromide, and activated unsaturated compounds has been studied, leading to the formation of different heterocyclic compounds . The reactivity of chromones with amines and esters of amino acids has also been explored, resulting in N-substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their functional groups and molecular structure. The compound's solubility, crystallization behavior, and interactions with solvents can be studied through methods such as UV/vis spectroscopy, potentiometric titration, and NMR spectroscopy . The fluorescence and metal interaction properties of related compounds have also been investigated, which could be relevant for the compound .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-7-hydroxy-8-[(3-hydroxypropylamino)methyl]-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F4NO4/c21-12-4-2-11(3-5-12)16-17(28)13-6-7-15(27)14(10-25-8-1-9-26)18(13)29-19(16)20(22,23)24/h2-7,25-27H,1,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPWEMGEXPRDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CNCCCO)O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-7-hydroxy-8-(((3-hydroxypropyl)amino)methyl)-2-(trifluoromethyl)-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3001377.png)

![8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine](/img/structure/B3001381.png)

![4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3001382.png)

![9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3001385.png)

![2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B3001391.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3001393.png)